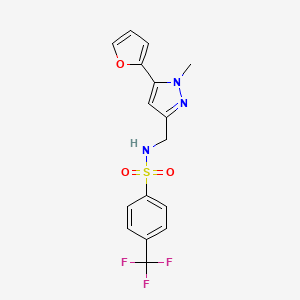

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-22-14(15-3-2-8-25-15)9-12(21-22)10-20-26(23,24)13-6-4-11(5-7-13)16(17,18)19/h2-9,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGABZQMRFVXMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a pyrazole ring, and a sulfonamide moiety, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, starting from furan and pyrazole intermediates. The furan can be synthesized from furfural, while the pyrazole is formed from hydrazine and diketones. The final coupling reaction occurs with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Protein Binding : The sulfonamide moiety enhances binding affinity to target proteins, potentially altering their function.

- Cellular Uptake : The presence of the furan and pyrazole rings facilitates cellular uptake and distribution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:

- Cytotoxicity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 0.95 nM to 42.30 µM against cell lines such as MCF7 and A549 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example 1 | MCF7 | 3.79 |

| Example 2 | A549 | 26 |

| Example 3 | NCI-H460 | 0.30 |

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has been documented in several studies. It may inhibit key pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in inflammatory diseases.

Case Studies

- Pyrazole Derivatives in Cancer Therapy : A study by Bouabdallah et al. reported that derivatives similar to the compound exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL .

- Mechanistic Insights : Research indicated that the compound could induce apoptosis in cancer cells through activation of the caspase pathway, leading to programmed cell death .

- Comparative Analysis : In comparison with other known anticancer agents, the compound showed promising results in terms of efficacy and selectivity against tumor cells while maintaining lower toxicity levels towards normal cells .

Scientific Research Applications

Medicinal Chemistry

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has shown promising potential in medicinal chemistry, particularly in the following areas:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. This compound may inhibit cyclooxygenase enzymes, similar to existing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Properties : Recent studies have indicated that pyrazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to have IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Industrial Applications

This compound can also be utilized in industrial applications, particularly in the development of new materials:

- Polymer Chemistry : Due to its unique functional groups, it can serve as a building block for synthesizing advanced polymers and resins with tailored properties.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:

Chemical Reactions Analysis

Reaction Conditions and Yields

| Reaction | Conditions | Yield | Key Reagents |

|---|---|---|---|

| Pyrazole formation (Katritzky’s method) | α-benzotriazolylenones + methyl/phenylhydrazines in basic medium | 50–94% | Benzotriazole, hydrazines |

| Trifluoromethyl group addition | Trifluoromethyl iodide in the presence of a base (e.g., NaOH) | N/A | CF₃I, NaOH |

| Sulfonamide coupling | Sulfonyl chloride + amine in DMF/THF, room temperature | N/A | Sulfonyl chloride, DMF, THF |

Data from Table 1 in highlights yields for substituted pyrazole derivatives, such as 82.9% for phenyl-substituted compounds when using benzaldehyde and orthophosphoric acid.

Reaction Mechanisms

a. Pyrazole Ring Formation

The reaction proceeds via a cyclocondensation mechanism where hydrazines attack carbonyl groups, followed by dehydration and aromatic stabilization . For example:

textHydrazine + 1,3-diketone → Pyrazoline (via nucleophilic attack) → Pyrazole (via oxidation)

b. Sulfonamide Formation

The sulfonamide group is introduced through nucleophilic substitution, where the amine attacks the electrophilic sulfur in the sulfonyl chloride:

textR-SO₂Cl + NH₂R’ → R-SO₂-NH-R’ + HCl

c. Functionalization

Trifluoromethyl groups are introduced via electrophilic substitution, leveraging the electron-withdrawing nature of CF₃ to direct regioselectivity. Furan coupling often involves transition-metal catalysis (e.g., copper) to enable C–C bond formation.

Structural and Stability Considerations

-

Hydrogen Bonding : The sulfonamide’s NH₂ group participates in hydrogen bonding with the pyrazole N2 atom and sulfonamide oxygen atoms, influencing crystallinity and stability .

-

Thermal Stability : The compound exhibits high melting points (e.g., 234–281°C for derivatives in Table 1 ), attributed to its aromatic rings and electron-withdrawing groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives with diverse heterocyclic appendages.

Table 1: Comparative Analysis of Sulfonamide Derivatives

*Calculated based on molecular formula.

Key Observations:

Structural Diversity: The target compound’s furan-pyrazole system contrasts with the pyrazolo[3,4-d]pyrimidine-chromenone scaffold in , which likely confers distinct electronic and steric profiles.

Physicochemical Properties: The melting point of the chromenone derivative (252–255°C) suggests higher crystallinity compared to the target compound, possibly due to extended π-conjugation. Substituents like chloro () and carbothioamide () may influence solubility and bioavailability .

Furan rings, as in the target compound, are often linked to antimicrobial or anti-inflammatory activity due to their redox-active nature.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.